Cas no 1341802-56-9 (2-Acetamido-3-(morpholin-4-yl)propanoic acid)

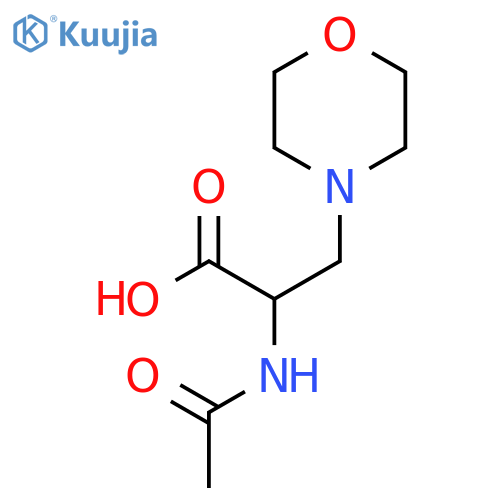

1341802-56-9 structure

商品名:2-Acetamido-3-(morpholin-4-yl)propanoic acid

CAS番号:1341802-56-9

MF:C9H16N2O4

メガワット:216.234342575073

MDL:MFCD20364928

CID:5685974

PubChem ID:64581710

2-Acetamido-3-(morpholin-4-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-acetamido-3-(morpholin-4-yl)propanoic acid

- AKOS013907101

- EN300-2369875

- 1341802-56-9

- 2-Acetamido-3-(morpholin-4-yl)propanoic acid

-

- MDL: MFCD20364928

- インチ: 1S/C9H16N2O4/c1-7(12)10-8(9(13)14)6-11-2-4-15-5-3-11/h8H,2-6H2,1H3,(H,10,12)(H,13,14)

- InChIKey: PYPHXFODEGRMEY-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC1)CC(C(=O)O)NC(C)=O

計算された属性

- せいみつぶんしりょう: 216.11100700g/mol

- どういたいしつりょう: 216.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.4

- トポロジー分子極性表面積: 78.9Ų

2-Acetamido-3-(morpholin-4-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2369875-0.5g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 95% | 0.5g |

$603.0 | 2024-06-19 | |

| Enamine | EN300-2369875-5.0g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 95% | 5.0g |

$1821.0 | 2024-06-19 | |

| Enamine | EN300-2369875-2.5g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 95% | 2.5g |

$1230.0 | 2024-06-19 | |

| Enamine | EN300-2369875-0.1g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 95% | 0.1g |

$553.0 | 2024-06-19 | |

| Enamine | EN300-2369875-0.25g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 95% | 0.25g |

$579.0 | 2024-06-19 | |

| Enamine | EN300-2369875-1g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 1g |

$628.0 | 2023-09-15 | ||

| Enamine | EN300-2369875-5g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 5g |

$1821.0 | 2023-09-15 | ||

| Enamine | EN300-2369875-10g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 10g |

$2701.0 | 2023-09-15 | ||

| Enamine | EN300-2369875-0.05g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 95% | 0.05g |

$528.0 | 2024-06-19 | |

| Enamine | EN300-2369875-1.0g |

2-acetamido-3-(morpholin-4-yl)propanoic acid |

1341802-56-9 | 95% | 1.0g |

$628.0 | 2024-06-19 |

2-Acetamido-3-(morpholin-4-yl)propanoic acid 関連文献

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

1341802-56-9 (2-Acetamido-3-(morpholin-4-yl)propanoic acid) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬